![molecular formula C55H76ClN9O6S B12371434 (2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)
(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in medicinal chemistry. This compound features a variety of functional groups, including amides, hydroxyl groups, and aromatic rings, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the core structure: The initial step involves the construction of the core pyrrolidine-2-carboxamide structure. This can be achieved through a series of condensation reactions, starting with the appropriate amine and carboxylic acid derivatives.
Introduction of the side chains: The next steps involve the introduction of the various side chains, including the 4-chlorophenyl group, the 7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl group, and the 4-(4-methyl-1,3-thiazol-5-yl)phenyl group. These steps typically involve nucleophilic substitution reactions, where the appropriate nucleophiles are introduced to the core structure.
Final modifications: The final steps involve the introduction of the remaining functional groups, such as the hydroxyl groups and the dimethylbutanoyl group. These steps may involve oxidation or reduction reactions, depending on the specific functional groups being introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could involve the use of more efficient catalysts, the development of more selective reagents, or the optimization of reaction conditions to improve the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the compound can be reduced to form alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as halogens or nitro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would result in the formation of ketones or aldehydes, while reduction of the carbonyl groups would result in the formation of alcohols.
Scientific Research Applications
Chemistry: The compound’s diverse functional groups make it a useful model compound for studying various chemical reactions and mechanisms.
Biology: The compound’s potential biological activity makes it a useful tool for studying various biological processes, such as enzyme activity or receptor binding.
Medicine: The compound’s potential therapeutic activity makes it a candidate for drug development, particularly for diseases where modulation of the compound’s target pathways could be beneficial.
Industry: The compound’s diverse reactivity makes it a useful intermediate for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to interact with a variety of targets, potentially modulating their activity. For example, the compound’s amide groups could form hydrogen bonds with enzyme active sites, while its aromatic rings could engage in π-π interactions with receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide analogs: These compounds share the same core structure but differ in the specific functional groups attached to the core.
Other pyrrolidine-2-carboxamide derivatives: These compounds share the same core pyrrolidine-2-carboxamide structure but differ in the specific side chains attached to the core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties. For example, the presence of both hydroxyl and amide groups allows the compound to engage in a variety of hydrogen bonding interactions, while the presence of aromatic rings allows the compound to engage in π-π interactions. These unique properties make the compound a valuable tool for studying various chemical and biological processes.
Properties
Molecular Formula |
C55H76ClN9O6S |
|---|---|
Molecular Weight |
1026.8 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H76ClN9O6S/c1-35-29-45(67)48-47(35)51(59-33-58-48)63-25-27-64(28-26-63)53(70)43(39-20-22-41(56)23-21-39)31-57-24-14-12-10-8-7-9-11-13-15-46(68)62-50(55(4,5)6)54(71)65-32-42(66)30-44(65)52(69)61-36(2)38-16-18-40(19-17-38)49-37(3)60-34-72-49/h16-23,33-36,42-45,50,57,66-67H,7-15,24-32H2,1-6H3,(H,61,69)(H,62,68)/t35-,36+,42-,43-,44+,45-,50-/m1/s1 |
InChI Key |
GMYCIJOMBQWJAG-CCLXREQOSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNCCCCCCCCCCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)O |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNCCCCCCCCCCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)
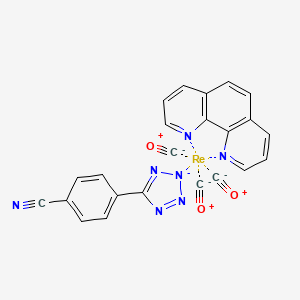
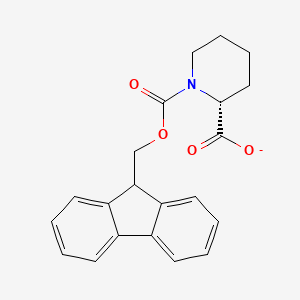
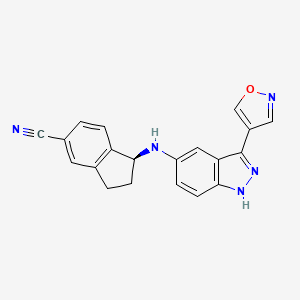
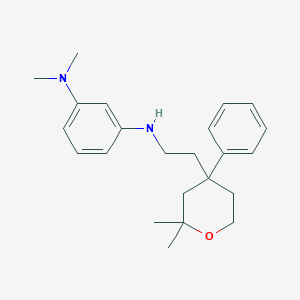
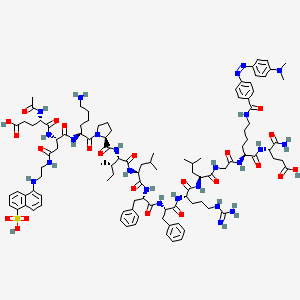
![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)

![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)
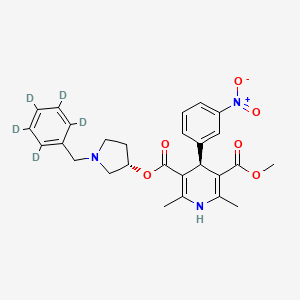
![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)
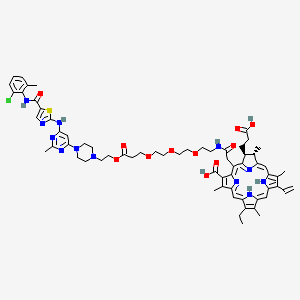
![(5R,6S)-3-[(3R)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-5-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12371412.png)

